H-Tyr-Gly-Trp-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

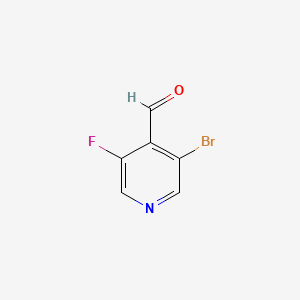

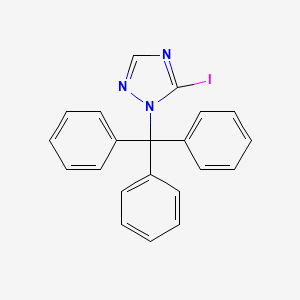

“H-Tyr-Gly-Trp-OH” is a peptide sequence consisting of three amino acids: Tyrosine (Tyr), Glycine (Gly), and Tryptophan (Trp). It is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .

Synthesis Analysis

The synthesis of peptides containing Tyr, such as “H-Tyr-Gly-Trp-OH”, can be achieved through various methods. One of them is catalytic oxidative cross-coupling reaction . Another method involves the scission of the N-terminal amide bond of tyrosine with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .

Molecular Structure Analysis

The molecular structure of “H-Tyr-Gly-Trp-OH” is characterized by the unique structures of its constituent amino acids. Tryptophan (Trp) is unique in terms of its physico-chemical properties. It is the largest coded amino acid in the natural series. Depending on the many different hydrophobic/hydrophilic scales, Trp is seen as more or less hydrophobic . Tyrosine (Tyr) is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions .

Chemical Reactions Analysis

Tyrosine (Tyr), a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .

Applications De Recherche Scientifique

Photodynamic Therapy : A study explored the photodynamic properties of dipeptide-modified hypocrellin B derivatives, including Tyr-HB and Trp-HB, for application in photodynamic therapy. These compounds showed improved efficiencies in generating radicals and enhanced photodamage capabilities on calf thymus DNA, highlighting their potential in photodynamic cancer therapy (Zeng et al., 2007).

Hydrogen Bonding in Amino Acids : Research comparing the hydrogen bonding abilities of aromatic groups in amino acids, including Tyr and Trp, found these groups form important stabilizing interactions in proteins. This study highlights the relevance of Tyr and Trp in protein structures (Scheiner et al., 2002).

Protein Folding and Stability : A study on the Tyr corner in Greek key β-barrel proteins showed that a tyrosine residue, often accompanied by a glycine, plays a significant role in the stability and folding of these protein structures (Hemmingsen et al., 1994).

Analgesic Activity of Enkephalins : Research on enkephalins, which include the sequence H-Tyr-Gly, demonstrated their analgesic activity in mice. This highlights the significance of Tyr and Gly in the pharmacological action of these peptides (Büscher et al., 1976).

Cis-Trans Isomerization in Peptides : A study on the rate of cis-trans interconversion of X-Pro bonds in peptides, including those with Tyr, showed that replacement of certain residues can significantly alter the interconversion rate, which is crucial for understanding protein folding kinetics (Grathwohl & Wüthrich, 1981).

Photo-Oxidation of Dipeptides : Research on the photo-oxidation of tyrosine and tryptophan dipeptides mediated by singlet molecular oxygen provided insights into the kinetics of photo-oxidation, which is important for understanding the behavior of these amino acids under oxidative stress (Bertolotti et al., 1991).

Circular Dichroism of Helical Peptides : A study on the circular dichroism spectra of peptides containing Tyr and Trp revealed how these aromatic residues influence the helical content and structure of peptides, which is key for understanding protein secondary structure (Chakrabartty et al., 1993).

Safety And Hazards

When handling “H-Tyr-Gly-Trp-OH”, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c23-17(9-13-5-7-15(27)8-6-13)21(29)25-12-20(28)26-19(22(30)31)10-14-11-24-18-4-2-1-3-16(14)18/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHJJQYGMWONTD-HKUYNNGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Tyr-Gly-Trp-OH | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)

![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)